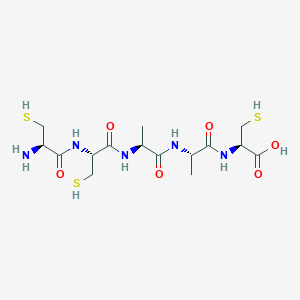
3-tert-Butyl-3-methyl-1,3-selenasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-3-methyl-1,3-selenasiletane is an organoselenium compound characterized by the presence of a selenasiletane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3-methyl-1,3-selenasiletane typically involves the reaction of tert-butyl and methyl-substituted silanes with selenium reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. large-scale synthesis would likely involve optimization of the laboratory-scale methods, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-3-methyl-1,3-selenasiletane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-tert-Butyl-3-methyl-1,3-selenasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-3-methyl-1,3-selenasiletane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The selenium atom can interact with biological molecules, potentially modulating oxidative stress and enzyme activity. Specific molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butyl-3-methyl-1,3-silathiane: Similar structure but with sulfur instead of selenium.
3-tert-Butyl-3-methyl-1,3-siloxane: Contains oxygen instead of selenium.
3-tert-Butyl-3-methyl-1,3-silazane: Contains nitrogen instead of selenium.
Uniqueness
3-tert-Butyl-3-methyl-1,3-selenasiletane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications .
Propriétés
Numéro CAS |
918905-19-8 |
|---|---|
Formule moléculaire |
C7H16SeSi |
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
3-tert-butyl-3-methyl-1,3-selenasiletane |
InChI |
InChI=1S/C7H16SeSi/c1-7(2,3)9(4)5-8-6-9/h5-6H2,1-4H3 |
Clé InChI |
PNGBIWVJDFCYFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]1(C[Se]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


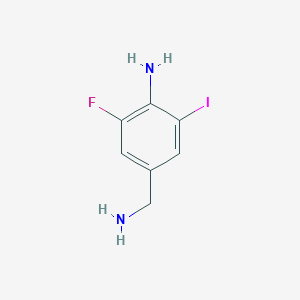
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
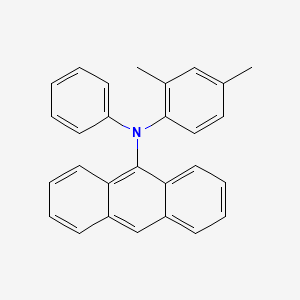
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
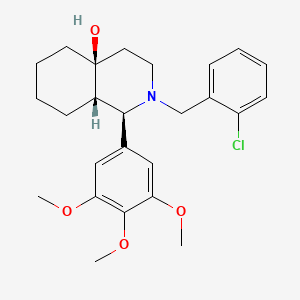
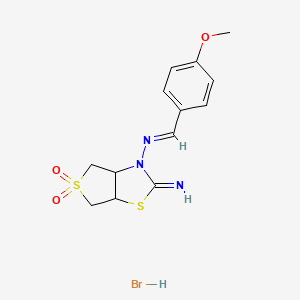
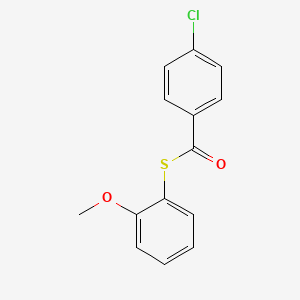
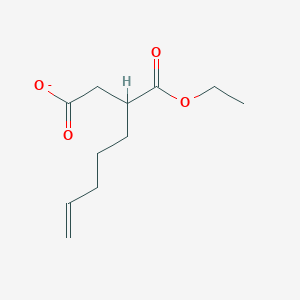
![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)

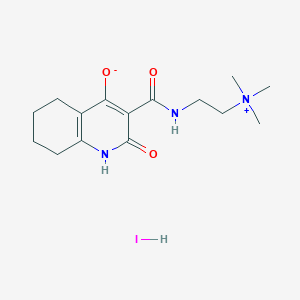
![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
